2-(Oxan-4-yl)pyrrolidine hydrochloride

Medicinal Chemistry ADME Prediction Chromatography

Researchers using generic pyrrolidine building blocks risk assay variability from uncontrolled lipophilicity shifts. 2-(Oxan-4-yl)pyrrolidine hydrochloride (CAS 1432679-75-8) eliminates this variable: • LogP 0.69 at the 2-position vs. 0.53 for the 3-isomer, enabling predictable reverse-phase chromatography and membrane permeability in SAR. • HCl salt ensures aqueous solubility (LogD -2.55 at pH 7.4), preventing free-base precipitation artifacts in cell-based assays. • 98% purity recommended for impurity-sensitive applications including protein crystallography and transition-metal catalysis. Supplied with full QC documentation for procurement confidence.

Molecular Formula C9H18ClNO
Molecular Weight 191.7 g/mol
CAS No. 1432679-75-8
Cat. No. B1430052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Oxan-4-yl)pyrrolidine hydrochloride
CAS1432679-75-8
Molecular FormulaC9H18ClNO
Molecular Weight191.7 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2CCOCC2.Cl
InChIInChI=1S/C9H17NO.ClH/c1-2-9(10-5-1)8-3-6-11-7-4-8;/h8-10H,1-7H2;1H
InChIKeyVPXLDMDJYDOPQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Oxan-4-yl)pyrrolidine Hydrochloride: Physicochemical Profile


2-(Oxan-4-yl)pyrrolidine hydrochloride (CAS 1432679-75-8), also known as 2-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride, is a heterocyclic building block combining a saturated pyrrolidine ring with a tetrahydropyran (oxane) substituent at the 2-position . The hydrochloride salt form (C9H18ClNO, MW 191.70 g/mol) confers enhanced aqueous solubility compared to the free base, a critical property for solution-phase chemistry and biological assays .

1
Aqueous solubility-enhanced hydrochloride salt for buffer-based assays and solution-phase chemistry.
2
Heterocyclic building block with 2-position oxane for late-stage SAR diversification.
3
Supports control-compound and negative-control workflows in enzyme inhibition studies.

2-(Oxan-4-yl)pyrrolidine Hydrochloride: Substitution Risks


Substitution with generic pyrrolidine analogs or regioisomers introduces quantifiable divergence in lipophilicity and solubility that directly impacts experimental reproducibility. The 2-position oxane substitution yields a LogP of 0.69 , while the 3-position isomer exhibits a measurably lower LogP of 0.53 . This ~30% difference in predicted partition coefficient alters retention time in reverse-phase chromatography and can shift membrane permeability in cell-based assays. Furthermore, the hydrochloride salt form is purposefully engineered for aqueous solubility, a feature absent in the free base (LogP 0.45, solubility 34.6 mg/mL ), making salt-form interchange a risk to assay consistency.

!
Regioisomer mismatch: 3-position oxane isomer shifts LogP by ~30%, which may alter reverse-phase retention and membrane partitioning in cell-based assays.
!
Salt-form interchange risk: Free base exhibits >1000-fold lipophilicity shift at neutral pH; direct substitution risks precipitation and inconsistent assay concentrations.
!
Purity-grade variability: 95% vs. 98% specification may introduce impurity-driven artifacts in crystallography or catalysis; grade choice should match endpoint sensitivity.

2-(Oxan-4-yl)pyrrolidine Hydrochloride: Key Comparator Differences


Lipophilicity: 2- vs. 3-Position Oxane Substitution

The 2-substituted isomer (target compound) exhibits a LogP of 0.69 , which is 31% higher than the 0.527 LogP of the 3-substituted isomer . This difference is a direct consequence of the oxane ring's spatial orientation relative to the pyrrolidine nitrogen.

Lipophilicity: 2- vs 3-Position
Cross-study comparable
LogP 0.69 vs. 0.527 (+31% higher for 2-substituted isomer)
Isomer-specific LogP difference may shift chromatographic retention and membrane partitioning.
In silico prediction; assay-specific validation advised.
Medicinal Chemistry ADME Prediction Chromatography

pH-Dependent Solubility: Salt vs. Free Base

The hydrochloride salt exhibits strongly negative LogD values at physiologically relevant pH: -2.55 at pH 5.5 and -2.51 at pH 7.4 . In contrast, the free base form has a reported LogP of 0.45 and aqueous solubility of 34.6 mg/mL . The negative LogD values indicate that at acidic and neutral pH, the ionized salt form strongly partitions into the aqueous phase, a property essential for achieving reliable concentrations in buffer-based assays.

Solubility: Salt vs. Free Base
Cross-study comparable
LogD (pH 7.4) -2.51 (salt) vs. free base LogP 0.45 (>2.9 log unit shift)
Hydrochloride ensures aqueous partitioning; free base may precipitate in neutral buffers.
Solution preparation should account for pH-dependent ionization.
Formulation Biochemical Assays Salt Selection

Purity Grade: High vs. Standard Specification

Commercial suppliers offer 2-(oxan-4-yl)pyrrolidine hydrochloride at two distinct purity grades: 98% (e.g., Fluorochem ) and 95% (e.g., Sigma-Aldrich/Enamine , AKSci ). This 3% absolute purity difference represents a potential 60% relative reduction in impurities when selecting the higher-grade material.

Purity Grade Specification
Head-to-head
98% vs. 95% minimum purity (60% relative impurity reduction)
Higher grade may reduce confounding outcomes in nucleation- or catalyst-sensitive work.
Verify vendor CoA for lot-specific impurity profiles.
Chemical Synthesis Quality Control Reproducibility

Dihydroorotase Inhibition Profile

In a primary screening assay against mouse Ehrlich ascites dihydroorotase, the compound exhibited an inhibition constant (Ki) of 1.80 × 10^5 nM (180 µM) at pH 7.37 [1]. While this value is in the high micromolar range and represents weak inhibition, it establishes a baseline interaction profile for this scaffold. By contrast, more potent pyrrolidine-based inhibitors in the literature routinely achieve Ki values in the low nanomolar range (e.g., 22 nM Kd for related oxane-containing pyrrolidines against ROR1 [2]).

Dihydroorotase Inhibition
Class-level inference
Ki = 180,000 nM (weak inhibition); class reference Kd ~22 nM
Supports negative-control use; not a potent inhibitor scaffold.
Primary screening data; fit-for-purpose validation recommended.
Enzyme Inhibition Target Engagement BindingDB

2-(Oxan-4-yl)pyrrolidine Hydrochloride: Application Scenarios


Medicinal Chemistry SAR at the 2-Position

The quantifiably distinct LogP (0.69) relative to the 3-position isomer (0.527) makes this compound a valuable tool for structure-activity relationship (SAR) studies where subtle changes in lipophilicity are correlated with target engagement. It is particularly suited for late-stage diversification of pyrrolidine-containing scaffolds where a moderate increase in LogP is desired without introducing aromaticity or excessive molecular weight.

Aqueous Biochemical & Cellular Assays

The highly negative LogD values (-2.55 at pH 5.5; -2.51 at pH 7.4) confirm that the hydrochloride salt form is optimized for complete dissolution in aqueous buffers. This makes the compound suitable for use as a vehicle control or as a solubility-matched reference in cell-based assays, where precipitation of the free base could introduce artifacts.

Crystallography & Catalysis: High-Purity Use

For applications where impurity profiles can dominate results—such as protein crystallography, where even minor impurities can hinder crystal nucleation, or in transition-metal catalysis, where trace contaminants can poison catalysts—the 98% purity grade is the recommended procurement specification to minimize confounding factors.

Negative Control for Enzyme Inhibition Studies

Given its weak inhibition of dihydroorotase (Ki = 180,000 nM) [1], this compound can serve as a structurally related negative control when evaluating more potent pyrrolidine-based inhibitors. Its lack of meaningful activity against this target provides a baseline for differentiating specific versus non-specific binding effects in enzymatic assays.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR at the 2-Position
Distinct 2-position LogP
Lipophilicity-activity correlation review
Aqueous Biochemical & Cellular Assays
Strongly negative LogD (salt form)
Complete dissolution and precipitation control
Crystallography & Catalysis (High-Purity)
98% purity specification
Impurity artifact and catalyst-poison reduction
Negative Control for Enzyme Inhibition
Weak dihydroorotase inhibition profile
Differentiating specific vs. non-specific binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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